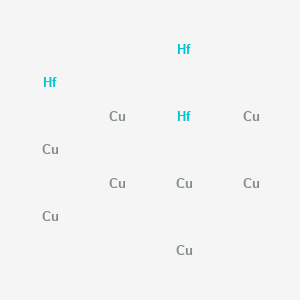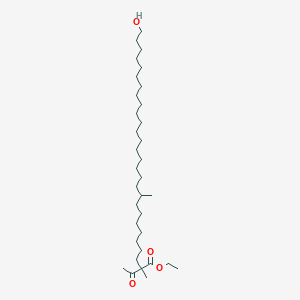![molecular formula C15H23ClOS B14601706 4-Chloro-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-20-0](/img/structure/B14601706.png)
4-Chloro-2-[(octylsulfanyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an octylsulfanyl group, and a methyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(octylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-methylphenol with an octylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions
4-Chloro-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or the octylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-[(octylsulfanyl)methyl]phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes, leading to cytoplasmic leakage and cell death. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-2-methylphenol: Used in various industrial applications.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antiseptic and disinfectant.
Uniqueness
4-Chloro-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its efficacy in specific applications.
特性
CAS番号 |
61151-20-0 |
|---|---|
分子式 |
C15H23ClOS |
分子量 |
286.9 g/mol |
IUPAC名 |
4-chloro-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23ClOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChIキー |
FKJAMZCMPXHEJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)







